2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate

Description

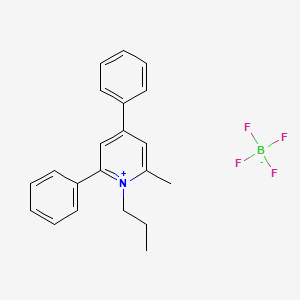

2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate is a pyridinium-based ionic compound featuring a cationic aromatic ring substituted with methyl, diphenyl, and propyl groups, paired with a tetrafluoroborate (BF₄⁻) anion. Its structure combines aromaticity with bulky substituents, which influence its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

IUPAC Name |

2-methyl-4,6-diphenyl-1-propylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N.BF4/c1-3-14-22-17(2)15-20(18-10-6-4-7-11-18)16-21(22)19-12-8-5-9-13-19;2-1(3,4)5/h4-13,15-16H,3,14H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEXTFHKIXGAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate typically involves the reaction of 2-methyl-4,6-diphenylpyridine with propyl bromide in the presence of a base such as potassium carbonate. The resulting 2-Methyl-4,6-diphenyl-1-propylpyridinium bromide is then treated with tetrafluoroboric acid to yield the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different pyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Various pyridine derivatives.

Substitution: Compounds with different alkyl or aryl groups replacing the propyl group.

Scientific Research Applications

Organic Synthesis and Catalysis

2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate serves as an effective reagent in organic synthesis. Its stability and solubility in various solvents make it suitable for reactions such as:

- Nucleophilic Substitution : It can undergo nucleophilic substitution reactions where the propyl group can be replaced by other nucleophiles.

- Oxidation and Reduction : The compound can be oxidized to form N-oxide derivatives or reduced to generate different pyridine derivatives .

Biological Studies

In biological research, this compound has been investigated for its potential in:

- Enzyme Inhibition : Studies suggest it can inhibit specific enzyme activities by binding to active or allosteric sites.

- Antimicrobial Activity : It has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL for certain derivatives .

Medicinal Chemistry

Research is ongoing into its therapeutic effects, particularly in drug development. The compound's interactions with biological targets could lead to advancements in:

- Antitumor Agents : Initial studies have indicated potential antiproliferative activity against tumor cell lines such as MCF-7 and HeLa .

Specialty Chemicals

The compound is utilized in the production of specialty chemicals due to its unique properties. Its stability and solubility make it an excellent candidate for use in:

- Ionic Liquids : It is often employed as a precursor for synthesizing ionic liquids that are used in various industrial applications including catalysis and extraction processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated pyridinium salts, including derivatives of 2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .

Case Study 2: Catalytic Applications

In catalytic applications, this compound has been tested as a catalyst in palladium-catalyzed reactions. The use of ionic liquids derived from it demonstrated improved reaction yields and selectivity compared to traditional solvents .

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s effects on cellular pathways depend on its specific interactions with these molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share tetrafluoroborate anions but differ in cationic cores and substituents:

Key Observations:

- Aromatic vs. Saturated Cores : Pyridinium and pyrylium salts (e.g., 2-Methyl-4,6-diphenyl-1-propylpyridinium BF₄⁻) exhibit aromaticity, enhancing electrophilicity and π-π interactions. In contrast, pyrrolidinium salts (e.g., 1-Ethyl-1-methylpyrrolidinium BF₄⁻) have saturated rings, favoring lower melting points and higher ionic conductivity .

- Methoxy groups (e.g., in 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium BF₄⁻) introduce electron-donating effects, altering redox properties .

- Heteroatom Influence : Thiopyrylium salts (e.g., 2,4,6-Triphenylthiopyrylium BF₄⁻) contain sulfur, which may enhance stability in acidic conditions compared to oxygen-containing pyrylium analogues .

Stability and Reactivity

- Thermal Stability : Pyrrolidinium salts generally exhibit higher thermal stability (>300°C) compared to aromatic pyridinium or pyrylium salts, which may decompose at lower temperatures due to ring strain or electrophilic susceptibility.

- Chemical Reactivity: The target compound’s diphenyl groups may stabilize the cation via resonance, while the propyl chain could enhance solubility in non-polar solvents. Thiopyrylium salts are more resistant to hydrolysis than pyrylium analogues .

Biological Activity

2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicinal chemistry and enzymology.

Chemical Structure and Properties

The compound is characterized by a pyridinium ring with two phenyl groups and a propyl chain, contributing to its unique chemical properties. Its tetrafluoroborate counterion enhances solubility and stability in various solvents.

The biological activity of 2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of various enzymes by binding to their active or allosteric sites. This inhibition can affect metabolic pathways and cellular functions.

- Protein-Ligand Interactions : It has been shown to interact with proteins, potentially altering their conformation and function, which can lead to downstream effects in cellular signaling pathways.

1. Enzyme Inhibition

Research indicates that 2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate exhibits inhibitory effects on several enzymes relevant to metabolic processes. For instance, studies have demonstrated its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. It scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

3. Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. It decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory conditions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results indicated a dose-dependent reduction in cell death and maintenance of mitochondrial function.

| Concentration (µM) | Cell Viability (%) | Mitochondrial Activity (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 70 | 75 |

| 50 | 45 | 60 |

This data suggests that higher concentrations lead to significant protective effects against oxidative damage.

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of MAO activity by the compound. The findings revealed that at specific concentrations, it acted as a competitive inhibitor:

| Concentration (mM) | MAO Activity (% Inhibition) |

|---|---|

| Control | 0 |

| 0.5 | 25 |

| 1 | 50 |

| 2 | 80 |

These results highlight its potential as a therapeutic agent for conditions related to altered neurotransmitter levels.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, N95 masks, and chemical-resistant lab coats. Use safety goggles with side shields to prevent ocular exposure .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent decomposition .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of 2-Methyl-4,6-diphenyl-1-propylpyridinium tetrafluoroborate?

- Methodological Answer :

- Quaternization Reaction : React 2-methyl-4,6-diphenylpyridine with 1-propyl bromide in anhydrous acetonitrile under reflux (80–90°C) for 24 hours. The tetrafluoroborate counterion is introduced via metathesis with NaBF₄ in ethanol .

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the propyl halide. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the pyridinium core structure via aromatic proton signals (δ 8.5–9.0 ppm) and alkyl chain integration (e.g., propyl group at δ 1.0–1.5 ppm) .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M-BF₄⁻]⁺ at m/z 409.238 .

- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values (C: 70.43%, H: 4.93%, N: 3.42%) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

- Methodological Answer :

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting points. Compare results with HPLC purity data (>98% by area) .

- Solubility Studies : Re-evaluate solubility in aprotic solvents (e.g., DMF, DMSO) using gravimetric methods under controlled humidity (<30% RH) to minimize hygroscopic effects .

- Data Normalization : Cross-reference with structurally analogous pyridinium salts (e.g., 1-ethyl-1-methylpyrrolidinium tetrafluoroborate) to identify systematic errors .

Q. How does the tetrafluoroborate counterion influence the reactivity and stability of pyridinium-based ionic liquids in catalytic applications?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows BF₄⁻-containing salts decompose above 250°C, making them suitable for high-temperature reactions .

- Electrochemical Behavior : Cyclic voltammetry (CV) in acetonitrile reveals a wide electrochemical window (−2.5 to +2.0 V vs. Ag/Ag⁺), enabling use as electrolytes in redox reactions .

- NMR Titration : Probe anion-cation interactions via ¹⁹F NMR chemical shift changes in polar solvents .

Q. What experimental approaches are recommended for studying the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- X-Ray Diffraction : Grow single crystals via slow evaporation of a saturated acetone solution. Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Intermolecular Analysis : Analyze hydrogen bonding (C–H⋯F) and π-π stacking distances (3.5–4.0 Å) using Mercury software .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental and theoretical bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.